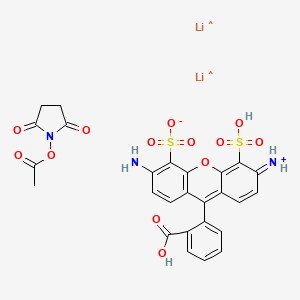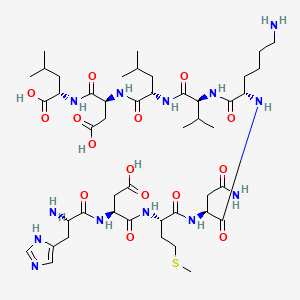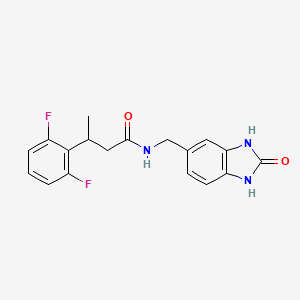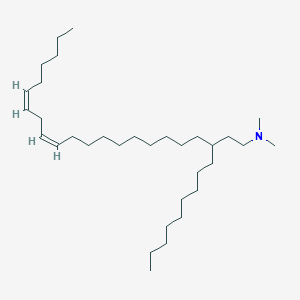
Tetrazine-PEG6-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazine-PEG6-amine hydrochloride is a compound widely used in scientific research, particularly in the field of bioconjugation and click chemistry. It features a tetrazine group and a polyethylene glycol (PEG) linker with six ethylene glycol units, making it highly versatile for various applications. The compound is often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-PEG6-amine hydrochloride typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
PEGylation: The PEG6 linker is introduced through a reaction with a suitable PEG derivative.
Amine Functionalization: The terminal amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical techniques
化学反応の分析
Types of Reactions
Tetrazine-PEG6-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: The tetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable adducts
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
iEDDA Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with suitable bases
Major Products
科学的研究の応用
Tetrazine-PEG6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling
Biology: Employed in the synthesis of ADCs for targeted drug delivery
Medicine: Utilized in the development of diagnostic tools and therapeutic agents
Industry: Applied in the production of various bioconjugates and functional materials
作用機序
The mechanism of action of Tetrazine-PEG6-amine hydrochloride primarily involves its ability to undergo iEDDA reactions. The tetrazine group reacts with strained alkenes to form stable cycloadducts, enabling the conjugation of various molecules. This property is exploited in the synthesis of ADCs, where the compound serves as a linker between the antibody and the drug .
類似化合物との比較
Similar Compounds
Tetrazine-PEG4-amine hydrochloride: Similar structure but with a shorter PEG linker.
Tetrazine-PEG8-amine hydrochloride: Similar structure but with a longer PEG linker.
Tetrazine-PEG6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine
Uniqueness
Tetrazine-PEG6-amine hydrochloride is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and the synthesis of ADCs .
特性
分子式 |
C24H39ClN6O7 |
|---|---|
分子量 |
559.1 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H |
InChIキー |
ZTWRYTCOJWODIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)


